molecular formula C18H20N2O2 B11356555 2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole CAS No. 1018126-35-6

2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole

Cat. No.: B11356555
CAS No.: 1018126-35-6
M. Wt: 296.4 g/mol
InChI Key: IBWLWPJOMPTPMT-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole is an organic compound with a complex structure It is characterized by the presence of a benzimidazole core substituted with ethoxy and dimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1018126-35-6

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenoxy)methyl]-6-ethoxy-1H-benzimidazole

InChI

InChI=1S/C18H20N2O2/c1-4-21-15-7-8-16-17(10-15)20-18(19-16)11-22-14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,19,20)

InChI Key

IBWLWPJOMPTPMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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